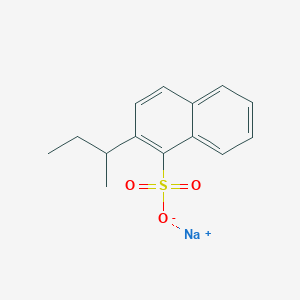
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt is an organic compound with the molecular formula C14H16O3S.Na. It is a derivative of naphthalenesulfonic acid where the sulfonic acid group is substituted with a (1-methylpropyl) group and neutralized with a sodium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt typically involves the sulfonation of naphthalene followed by alkylation with a (1-methylpropyl) group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a suitable alkylating agent under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where naphthalene is first sulfonated using sulfuric acid. The resulting naphthalenesulfonic acid is then reacted with a (1-methylpropyl) group in the presence of a catalyst. The final step involves neutralizing the product with sodium hydroxide to obtain the sodium salt form.
Chemical Reactions Analysis
Types of Reactions
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, sulfonic acid derivatives, and substituted naphthalenes.
Scientific Research Applications
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a surfactant in various biological experiments.
Industry: The compound is used in the manufacture of detergents, dispersants, and other industrial chemicals.
Mechanism of Action
The mechanism by which naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the (1-methylpropyl) group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt
- Naphthalenesulfonic acid, 1-methyl-, sodium salt
- Naphthionic acid
Uniqueness
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain industrial and research applications.
Properties
CAS No. |
111330-30-4 |
|---|---|
Molecular Formula |
C14H15NaO3S |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
sodium;2-butan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Na/c1-3-10(2)12-9-8-11-6-4-5-7-13(11)14(12)18(15,16)17;/h4-10H,3H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
GAUOUWADCJHGBB-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















